Diethyl malonate-1,2-13C2
Overview
Description
Diethyl malonate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. It is commonly used in organic synthesis, particularly in the preparation of substituted acetic acids and other complex molecules due to its reactive methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl malonate-1,2-13C2 can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The isotopic labeling is achieved by using carbon-13 enriched reagents. The general reaction involves:
- Reacting malonic acid with ethanol in the presence of sulfuric acid as a catalyst.
- The reaction mixture is heated under reflux until the esterification is complete.
- The product is then purified by distillation.
Industrial Production Methods: In industrial settings, diethyl malonate is typically produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification with ethanol. The isotopic labeling can be incorporated by using carbon-13 enriched sodium cyanide or chloroacetic acid.
Types of Reactions:
Alkylation: this compound undergoes alkylation reactions where the methylene group is deprotonated by a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion can then react with alkyl halides to form substituted malonates.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid derivatives.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, tetrahydrofuran.
Catalysts: Sulfuric acid, piperidine.
Major Products:
- Substituted malonates, acetic acid derivatives, α,β-unsaturated carbonyl compounds.
Scientific Research Applications
Diethyl malonate-1,2-13C2 is widely used in scientific research due to its labeled carbon atoms, which make it useful in various studies:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in isotopic labeling studies to trace reaction pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs that require isotopic labeling for tracing and imaging studies.
Industry: Used in the production of polymers, coatings, and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of diethyl malonate-1,2-13C2 in chemical reactions involves the formation of an enolate ion upon deprotonation of the methylene group. This enolate ion is highly nucleophilic and can undergo various nucleophilic substitution and addition reactions. The isotopic labeling allows for the tracking of these reactions and the study of reaction mechanisms in detail.
Comparison with Similar Compounds
Diethyl malonate: The non-labeled version of the compound, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, used in similar reactions but with different physical properties due to the methyl ester groups.
Malonic acid: The parent dicarboxylic acid, used in the synthesis of its esters and other derivatives.
Uniqueness: Diethyl malonate-1,2-13C2 is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing of carbon atoms are required. This labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
diethyl (1,2-13C2)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2][13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745831 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-82-4 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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